molecular formula C11H14N4O4 B1670904 Doxofylline CAS No. 69975-86-6

Doxofylline

货号: B1670904
CAS 编号: 69975-86-6
分子量: 266.25 g/mol
InChI 键: HWXIGFIVGWUZAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

多索茶碱是一种甲基黄嘌呤衍生物,主要用作支气管扩张剂,用于治疗哮喘和慢性阻塞性肺病 (COPD) 等慢性呼吸系统疾病。 与其他黄嘌呤衍生物不同,多索茶碱在 7 位有一个二氧戊环基团,这使其具有独特的药理学特性 .

准备方法

合成路线和反应条件

多索茶碱是通过从茶碱开始的多步合成过程合成的。关键步骤包括在茶碱结构中引入二氧戊环。该反应通常涉及以下步骤:

    烷基化: 茶碱用合适的烷基化剂进行烷基化,以引入二氧戊环基团。

    环化: 中间产物进行环化以形成二氧戊环。

    纯化: 最终产物使用标准技术(如重结晶或色谱法)进行纯化。

工业生产方法

在工业环境中,多索茶碱的合成针对大规模生产进行了优化。这涉及:

    间歇操作: 大型反应器用于进行烷基化和环化反应。

    连续流动系统: 为了提高效率和产量,可以使用连续流动系统。

    质量控制: 实施严格的质量控制措施,以确保最终产品的纯度和一致性。

化学反应分析

反应类型

多索茶碱经历多种类型的化学反应,包括:

    氧化: 多索茶碱在特定条件下可以被氧化,导致形成各种氧化产物。

    还原: 还原反应可以改变多索茶碱分子上的官能团。

    取代: 亲核和亲电取代反应可能发生,特别是在黄嘌呤环中的氮原子处。

常用试剂和条件

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    溶剂: 常用溶剂包括水、乙醇和二甲基亚砜 (DMSO)。

主要产品

这些反应形成的主要产物取决于所用试剂和具体条件。例如,氧化可以导致形成羟基化衍生物,而还原可以产生脱氧产物。

科学研究应用

Pharmacological Profile

Doxofylline differs from theophylline by containing a dioxalane group at position 7, which contributes to its distinct pharmacological properties. Unlike theophylline, this compound does not significantly inhibit phosphodiesterase enzymes or act as an adenosine receptor antagonist. This results in fewer drug-drug interactions and a more favorable side effect profile, particularly beneficial for elderly patients with multiple comorbidities .

Long-Term Studies

Recent studies have demonstrated that this compound is effective in improving lung function and reducing asthma exacerbations. In a long-term study involving 309 asthmatic patients over two years, this compound significantly improved forced expiratory volume in one second (FEV1) and reduced the frequency of asthma events .

Table 1: Efficacy Data from Long-Term Studies

StudyPopulationTreatment DurationFEV1 ImprovementAsthma Events ReductionAdverse Events
DOROTHEO 1 & 2Asthmatic patients (N=227)24 months+20.7% (month 6)1.6 to 0.6 events/dayNausea (15%), Headache (14%)
LESDA TrialAsthmatic patients (N=309)12 months+16.90%-0.57 events/dayInsomnia (10.68%), Dyspepsia (10.03%)

These findings suggest that this compound not only improves lung function but also enhances overall patient quality of life by decreasing reliance on rescue medication such as salbutamol .

Case Studies

Several clinical trials have provided insights into the practical applications of this compound:

  • Study on COPD Patients : In a comparative study involving COPD patients, this compound was found to be as effective as theophylline while exhibiting significantly fewer side effects such as gastric distress and central nervous system stimulation .
  • Bronchodilator Effect : A randomized crossover study indicated that this compound can improve asthma symptoms without adversely affecting lung function metrics like forced vital capacity (FVC) or FEV1 when compared to procaterol .

作用机制

多索茶碱的主要作用是通过抑制磷酸二酯酶 (PDE) 酶发挥作用,导致环磷酸腺苷 (cAMP) 水平升高。这导致支气管扩张和抗炎作用。 与其他黄嘌呤衍生物不同,多索茶碱不与腺苷受体显着结合,这使其具有更好的安全性 .

与相似化合物的比较

相似化合物

    茶碱: 另一种用作支气管扩张剂的黄嘌呤衍生物。多索茶碱具有类似的作用机制,但副作用更少。

    氨茶碱: 茶碱和乙二胺的复合物,用于类似的适应症。

    咖啡因: 一种众所周知的兴奋剂,也属于黄嘌呤类。

多索茶碱的独特性

多索茶碱独特的结构,包括二氧戊环基团,使其具有独特的药理学特性。 与茶碱相比,它具有更好的安全性,心血管副作用更少,与其他药物的相互作用更少 .

如果您还有其他问题或需要更多详细信息,请随时询问!

相似化合物的比较

Similar Compounds

    Theophylline: Another xanthine derivative used as a bronchodilator. Doxofylline has a similar mechanism of action but with fewer side effects.

    Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.

    Caffeine: A well-known stimulant that also belongs to the xanthine class.

Uniqueness of this compound

This compound’s unique structure, with the dioxolane group, provides it with a distinct pharmacological profile. It has a better safety profile compared to theophylline, with fewer cardiovascular side effects and less interaction with other drugs .

If you have any more questions or need further details, feel free to ask!

生物活性

Doxofylline is a xanthine derivative that has emerged as a significant therapeutic agent in the management of respiratory diseases, particularly asthma. Its unique pharmacological profile combines bronchodilator and anti-inflammatory properties, distinguishing it from traditional xanthines like theophylline. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

This compound exhibits several mechanisms that contribute to its therapeutic effects:

  • Bronchodilation : It primarily acts through the inhibition of phosphodiesterase (PDE) isoforms, particularly PDE3 and PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), resulting in smooth muscle relaxation in the airways .
  • Anti-inflammatory Effects : this compound enhances the release of interleukin-10 (IL-10), an important anti-inflammatory cytokine, while inhibiting pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in airway smooth muscle cells .
  • Inhibition of Leukocyte Migration : Recent studies indicate that this compound reduces neutrophil infiltration into lung tissue by inhibiting leukocyte migration across vascular endothelial cells . This effect is crucial in conditions characterized by inflammation, such as chronic obstructive pulmonary disease (COPD).

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a half-life that allows for effective dosing schedules. It is metabolized in the liver and excreted primarily through urine within 12 hours . Notably, this compound does not significantly interact with cytochrome P450 enzymes, which reduces the risk of drug-drug interactions compared to theophylline .

Case Studies and Research Findings

  • Asthma Management : A meta-analysis demonstrated that this compound significantly reduces asthma exacerbations and improves overall control compared to placebo . In pediatric populations, it has shown effectiveness as an alternative when inhaled corticosteroids are insufficient .
  • Chronic Obstructive Pulmonary Disease (COPD) : In patients with COPD, this compound treatment resulted in significant reductions in inflammatory markers and improved lung function over three months of therapy .
  • Corticosteroid-Sparing Effects : Recent animal studies have suggested that this compound may exhibit corticosteroid-sparing effects during lung inflammation models, indicating potential for reducing corticosteroid dosage without compromising efficacy .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile. Compared to theophylline, it has a lower incidence of adverse cardiovascular effects and gastrointestinal disturbances due to its minimal adenosine receptor antagonism . Clinical trials have reported fewer side effects associated with this compound treatment compared to traditional therapies.

Summary of Findings

Aspect This compound Theophylline
BronchodilationPDE3 and PDE4 inhibitionPrimarily PDE3 inhibition
Anti-inflammatoryIncreases IL-10; inhibits TNF-αLess selective anti-inflammatory action
PharmacokineticsRapid absorption; no CYP interactionsSlower absorption; CYP interactions
Clinical EfficacyEffective in asthma and COPDEffective but with more side effects
Safety ProfileFewer cardiovascular side effectsHigher risk of cardiac events

属性

IUPAC Name

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXIGFIVGWUZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022968
Record name Doxofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble
Record name SID49645880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells.
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

69975-86-6
Record name Doxofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69975-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXOFYLLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cipamfylline (HEP-688); atizoram (CP-80633); theophylline; isobutylmethylxanthine; Mesopram (ZK-117137); Zardaverine; vinpocetine; Rolipram (ZK-62711); Arofylline (LAS-31025); roflumilast (BY-217); Pumafentrin (BY-343);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxofylline
Reactant of Route 2
Reactant of Route 2
Doxofylline
Reactant of Route 3
Reactant of Route 3
Doxofylline
Reactant of Route 4
Reactant of Route 4
Doxofylline
Reactant of Route 5
Reactant of Route 5
Doxofylline
Reactant of Route 6
Reactant of Route 6
Doxofylline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。